molecular formula C28H25NO2 · C4H11N B612929 Trt-D-Phe-OH DEA CAS No. 273747-93-6

Trt-D-Phe-OH DEA

Cat. No.: B612929
CAS No.: 273747-93-6
M. Wt: 480.65
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trt-D-Phe-OH DEA, also known as N-Trityl-D-phenylalanine diethylamine, is a compound used in various chemical and pharmaceutical applications. It is a derivative of D-phenylalanine, an amino acid, and is often utilized in peptide synthesis and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trt-D-Phe-OH DEA typically involves the protection of the amino group of D-phenylalanine with a trityl group (Trt). The reaction is carried out in the presence of diethylamine (DEA) to form the final product. The process can be summarized as follows:

    Protection of D-phenylalanine: The amino group of D-phenylalanine is protected using trityl chloride in the presence of a base such as triethylamine.

    Formation of this compound: The protected D-phenylalanine is then reacted with diethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

Trt-D-Phe-OH DEA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trityl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Trt-D-Phe-OH DEA has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Trt-D-Phe-OH DEA involves its role as a protecting group in peptide synthesis. The trityl group protects the amino group of D-phenylalanine during chemical reactions, preventing unwanted side reactions. The diethylamine component helps in stabilizing the compound and facilitating its incorporation into peptides.

Comparison with Similar Compounds

Similar Compounds

    N-Trityl-L-phenylalanine diethylamine: Similar in structure but derived from L-phenylalanine.

    N-Trityl-D-tryptophan diethylamine: Another trityl-protected amino acid derivative.

    N-Trityl-L-lysine diethylamine: A trityl-protected lysine derivative.

Uniqueness

Trt-D-Phe-OH DEA is unique due to its specific use of D-phenylalanine, which imparts distinct stereochemical properties. This makes it particularly useful in the synthesis of peptides and proteins with specific biological activities.

Properties

IUPAC Name

N-ethylethanamine;(2R)-3-phenyl-2-(tritylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25NO2.C4H11N/c30-27(31)26(21-22-13-5-1-6-14-22)29-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-3-5-4-2/h1-20,26,29H,21H2,(H,30,31);5H,3-4H2,1-2H3/t26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLKHJZVHGFJPR-UFTMZEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.C1=CC=C(C=C1)CC(C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC.C1=CC=C(C=C1)C[C@H](C(=O)O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.